molecular formula C13H14ClNO3 B2399059 N-[(2S,3R)-2-(4-Chlorophenyl)oxolan-3-yl]oxirane-2-carboxamide CAS No. 2418618-63-8

N-[(2S,3R)-2-(4-Chlorophenyl)oxolan-3-yl]oxirane-2-carboxamide

Cat. No. B2399059
CAS RN: 2418618-63-8
M. Wt: 267.71
InChI Key: WJTQPPIRNQDQGT-LWALXPGCSA-N
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Description

N-[(2S,3R)-2-(4-Chlorophenyl)oxolan-3-yl]oxirane-2-carboxamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in many cellular processes such as cell proliferation, differentiation, and apoptosis. CX-4945 has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections.

Scientific Research Applications

N-[(2S,3R)-2-(4-Chlorophenyl)oxolan-3-yl]oxirane-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer. CK2 is overexpressed in many types of cancer, and its inhibition by N-[(2S,3R)-2-(4-Chlorophenyl)oxolan-3-yl]oxirane-2-carboxamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. N-[(2S,3R)-2-(4-Chlorophenyl)oxolan-3-yl]oxirane-2-carboxamide has been tested in preclinical models of various cancers such as breast, prostate, and pancreatic cancer, and has shown promising results.
N-[(2S,3R)-2-(4-Chlorophenyl)oxolan-3-yl]oxirane-2-carboxamide has also been studied for its potential therapeutic applications in neurodegenerative diseases. CK2 is involved in the regulation of tau phosphorylation, which is a hallmark of Alzheimer's disease. Inhibition of CK2 by N-[(2S,3R)-2-(4-Chlorophenyl)oxolan-3-yl]oxirane-2-carboxamide has been shown to reduce tau phosphorylation and improve cognitive function in preclinical models of Alzheimer's disease.
In addition, N-[(2S,3R)-2-(4-Chlorophenyl)oxolan-3-yl]oxirane-2-carboxamide has been shown to have antiviral activity against several viruses such as hepatitis C virus, dengue virus, and Zika virus. CK2 is involved in the replication of these viruses, and its inhibition by N-[(2S,3R)-2-(4-Chlorophenyl)oxolan-3-yl]oxirane-2-carboxamide has been shown to reduce viral replication.

Mechanism of Action

N-[(2S,3R)-2-(4-Chlorophenyl)oxolan-3-yl]oxirane-2-carboxamide is a selective inhibitor of CK2, which is a constitutively active kinase that is involved in many cellular processes. CK2 has many downstream targets such as p53, NF-kB, and Akt, which are involved in cell survival, proliferation, and apoptosis. N-[(2S,3R)-2-(4-Chlorophenyl)oxolan-3-yl]oxirane-2-carboxamide binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of downstream targets and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[(2S,3R)-2-(4-Chlorophenyl)oxolan-3-yl]oxirane-2-carboxamide has been shown to have several biochemical and physiological effects. In cancer cells, N-[(2S,3R)-2-(4-Chlorophenyl)oxolan-3-yl]oxirane-2-carboxamide induces apoptosis and inhibits cell proliferation. In preclinical models of Alzheimer's disease, N-[(2S,3R)-2-(4-Chlorophenyl)oxolan-3-yl]oxirane-2-carboxamide reduces tau phosphorylation and improves cognitive function. In addition, N-[(2S,3R)-2-(4-Chlorophenyl)oxolan-3-yl]oxirane-2-carboxamide has antiviral activity against several viruses.

Advantages and Limitations for Lab Experiments

One advantage of N-[(2S,3R)-2-(4-Chlorophenyl)oxolan-3-yl]oxirane-2-carboxamide is its selectivity towards CK2, which reduces off-target effects. N-[(2S,3R)-2-(4-Chlorophenyl)oxolan-3-yl]oxirane-2-carboxamide has also been shown to have good pharmacokinetic properties, which makes it a good candidate for further development. However, one limitation of N-[(2S,3R)-2-(4-Chlorophenyl)oxolan-3-yl]oxirane-2-carboxamide is its potential toxicity, which needs to be further studied.

Future Directions

There are several future directions for N-[(2S,3R)-2-(4-Chlorophenyl)oxolan-3-yl]oxirane-2-carboxamide. One direction is the further development of N-[(2S,3R)-2-(4-Chlorophenyl)oxolan-3-yl]oxirane-2-carboxamide as a therapeutic agent for cancer, neurodegenerative diseases, and viral infections. Another direction is the development of N-[(2S,3R)-2-(4-Chlorophenyl)oxolan-3-yl]oxirane-2-carboxamide analogs with improved selectivity and efficacy. Furthermore, the potential toxicity of N-[(2S,3R)-2-(4-Chlorophenyl)oxolan-3-yl]oxirane-2-carboxamide needs to be further studied to ensure its safety for clinical use.

Synthesis Methods

The synthesis method of N-[(2S,3R)-2-(4-Chlorophenyl)oxolan-3-yl]oxirane-2-carboxamide involves the reaction of 4-chlorobenzaldehyde with (S)-proline methyl ester to form 4-chlorobenzyl-(S)-prolinate. This intermediate is then reacted with oxirane-2-carboxylic acid to form N-[(2S,3R)-2-(4-Chlorophenyl)oxolan-3-yl]oxirane-2-carboxamide. The overall synthesis route is shown below:

properties

IUPAC Name

N-[(2S,3R)-2-(4-chlorophenyl)oxolan-3-yl]oxirane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3/c14-9-3-1-8(2-4-9)12-10(5-6-17-12)15-13(16)11-7-18-11/h1-4,10-12H,5-7H2,(H,15,16)/t10-,11?,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTQPPIRNQDQGT-LWALXPGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1NC(=O)C2CO2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@@H]1NC(=O)C2CO2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2S,3R)-2-(4-Chlorophenyl)oxolan-3-yl]oxirane-2-carboxamide

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